3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one
Overview
Description
Phorbol 12-phenylacetate 13-acetate 20-homovanillate is a synthetic compound known for its role as a non-pungent vanilloid receptor agonist. It is primarily used in scientific research to study the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in various physiological processes such as pain sensation and vasoconstriction .
Mechanism of Action
Target of Action
The compound, also known as 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one, has been found to have potent activity against Mycobacterium tuberculosis . It has been suggested that the compound interacts with the DprE1 target, which plays a crucial role in the survival and virulence of M. tuberculosis .
Mode of Action
The compound’s mode of action is believed to involve the inhibition of DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway in M. tuberculosis . This pathway is crucial for the survival and virulence of the bacteria. By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the death of the bacteria .
Pharmacokinetics
tuberculosis suggests that it may have favorable pharmacokinetic properties that allow it to reach and act on its target effectively .
Result of Action
The compound’s action results in the disruption of the cell wall synthesis in M. tuberculosis, leading to the death of the bacteria . This makes the compound a potential candidate for the development of new anti-tubercular drugs .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the compound’s efficacy through drug-drug interactions. Additionally, factors such as pH and temperature could potentially affect the compound’s stability. More research is needed to fully understand the impact of these environmental factors on the compound’s action .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups present in the benzothiazole derivative.
Cellular Effects
The cellular effects of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one are currently unknown. Benzothiazole derivatives have been reported to exhibit inhibitory activity against M. tuberculosis . This suggests that these compounds may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Benzothiazole derivatives have been reported to exhibit inhibitory activity against M. tuberculosis . This suggests that these compounds may exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phorbol 12-phenylacetate 13-acetate 20-homovanillate is synthesized through a series of chemical reactions involving the modification of the phorbol backbone. The synthesis typically involves esterification and acetylation reactions. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
The production process involves stringent purification steps to ensure high purity, typically greater than 98%, as verified by high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Phorbol 12-phenylacetate 13-acetate 20-homovanillate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the phorbol backbone.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Phorbol 12-phenylacetate 13-acetate 20-homovanillate has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of vanilloid compounds.
Biology: The compound is employed in research on TRPV1 receptors, which play a role in pain sensation and inflammation.
Medicine: It is investigated for its potential therapeutic effects, including its ability to induce apoptosis in cancer cells.
Industry: While not widely used in industrial applications, the compound’s unique properties make it a valuable tool in various research settings
Comparison with Similar Compounds
Similar Compounds
Capsaicin: A natural vanilloid compound known for its pungency and activation of TRPV1 receptors.
Resiniferatoxin: A highly potent vanilloid compound that activates TRPV1 receptors with greater efficacy than capsaicin.
Olvanil: A synthetic vanilloid compound with similar properties to capsaicin but with reduced pungency
Uniqueness
Phorbol 12-phenylacetate 13-acetate 20-homovanillate is unique due to its non-pungent nature and its ability to induce apoptosis through a TRPV1-independent mechanism. This makes it a valuable tool for studying TRPV1 receptors and exploring potential therapeutic applications .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-14-20(23-24-17-5-3-4-6-19(17)30-23)21(28)15-7-8-18(27)16(22(15)29-14)13-26-11-9-25(2)10-12-26/h3-8,27H,9-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWPKUFFCSSKOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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